molecular formula C19H20N2O5 B391386 Pentyl 4-[(4-nitrobenzoyl)amino]benzoate

Pentyl 4-[(4-nitrobenzoyl)amino]benzoate

Cat. No.: B391386
M. Wt: 356.4g/mol
InChI Key: JPFDKKBERJMQEU-UHFFFAOYSA-N
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Description

Pentyl 4-[(4-nitrobenzoyl)amino]benzoate is an organic compound that belongs to the class of nitrobenzoyl derivatives This compound is characterized by the presence of a nitro group (-NO2) attached to a benzoyl moiety, which is further linked to a benzoic acid esterified with a pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-[(4-nitrobenzoyl)amino]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-[(4-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Amines or alcohols, base such as sodium hydroxide, solvent such as dichloromethane.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed

    Reduction: 4-(4-Aminobenzoylamino)-benzoic acid pentyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4-Nitrobenzoylamino)benzoic acid and pentanol.

Mechanism of Action

The mechanism of action of Pentyl 4-[(4-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a nitro group, benzoylamino moiety, and ester functionality, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4g/mol

IUPAC Name

pentyl 4-[(4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C19H20N2O5/c1-2-3-4-13-26-19(23)15-5-9-16(10-6-15)20-18(22)14-7-11-17(12-8-14)21(24)25/h5-12H,2-4,13H2,1H3,(H,20,22)

InChI Key

JPFDKKBERJMQEU-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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